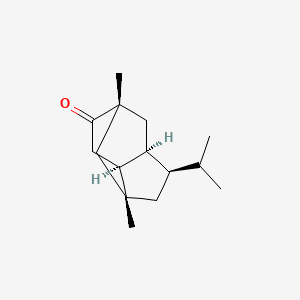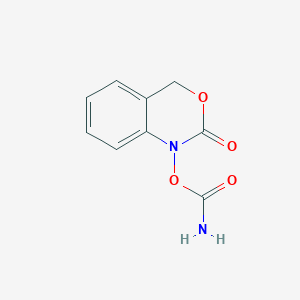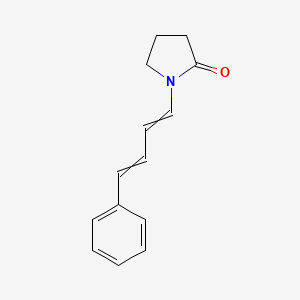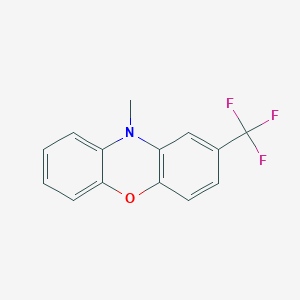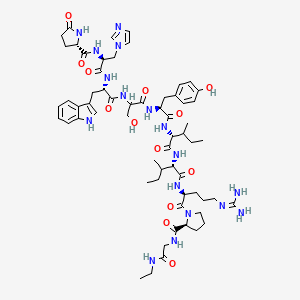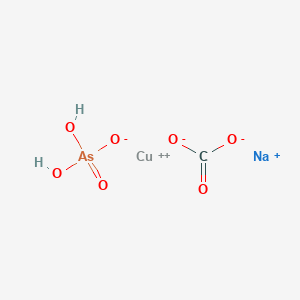
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is a complex inorganic compound with a unique combination of elements It consists of copper, sodium, carbonate, and dihydrogen arsorate in a 1:1:1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) typically involves the reaction of copper(II) sulfate, sodium carbonate, and dihydrogen arsenate under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting precipitate is filtered and dried to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully monitored to ensure the purity and yield of the product. The precipitate is then separated using industrial filtration techniques and dried in large drying units.
Chemical Reactions Analysis
Types of Reactions
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion can undergo redox reactions, changing its oxidation state.
Substitution Reactions: The carbonate and dihydrogen arsorate groups can be substituted by other anions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other ionic compounds. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with hydrochloric acid can produce copper chloride, sodium chloride, carbon dioxide, and water.
Scientific Research Applications
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the interactions of copper and arsenate ions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new drugs or diagnostic agents.
Industry: It is used in industrial processes, including the production of other chemicals and materials.
Mechanism of Action
The mechanism by which Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) exerts its effects involves the interaction of its constituent ions with various molecular targets. The copper ion can interact with proteins and enzymes, potentially altering their function. The dihydrogen arsorate group can interact with phosphate groups in biological molecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Copper(II) carbonate: Similar in that it contains copper and carbonate, but lacks sodium and dihydrogen arsorate.
Sodium arsenate: Contains sodium and arsenate but lacks copper and carbonate.
Copper(II) arsenate: Contains copper and arsenate but lacks sodium and carbonate.
Uniqueness
Copper(2+) sodium carbonate dihydrogen arsorate (1/1/1/1) is unique due to its specific combination of elements, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the presence of all four components is required.
Properties
CAS No. |
65722-74-9 |
|---|---|
Molecular Formula |
CH2AsCuNaO7 |
Molecular Weight |
287.48 g/mol |
IUPAC Name |
copper;sodium;dihydrogen arsorate;carbonate |
InChI |
InChI=1S/CH2O3.AsH3O4.Cu.Na/c2-1(3)4;2-1(3,4)5;;/h(H2,2,3,4);(H3,2,3,4,5);;/q;;+2;+1/p-3 |
InChI Key |
IDJYPUQLBKTFGV-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)([O-])[O-].O[As](=O)(O)[O-].[Na+].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


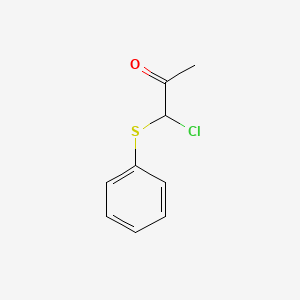
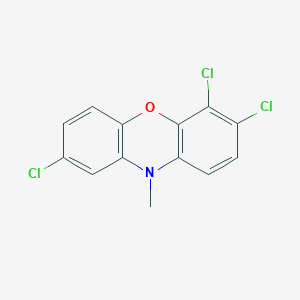
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
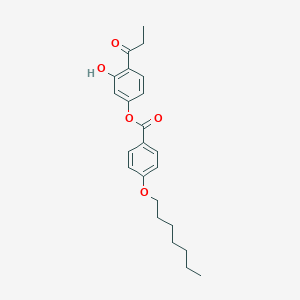
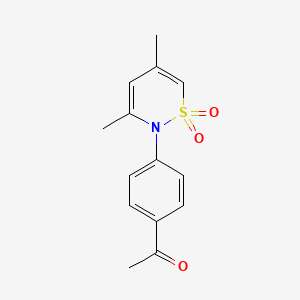
![2-[(Hexadecyloxy)sulfonyl]-N,N,N-trimethylethan-1-aminium sulfurofluoridate](/img/structure/B14478689.png)
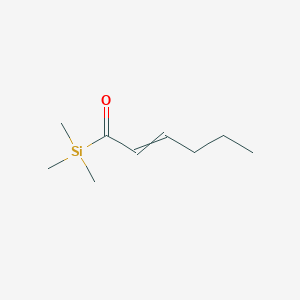
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
